z2-Tocopherol z2-Tocopherol Internal standard for tocopherols and tocotrienols
(±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC.

Brand Name: Vulcanchem
CAS No.: 493-35-6
VCID: VC21244353
InChI: InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3
SMILES: CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C
Molecular Formula: C28H48O2
Molecular Weight: 416.7 g/mol

z2-Tocopherol

CAS No.: 493-35-6

Cat. No.: VC21244353

Molecular Formula: C28H48O2

Molecular Weight: 416.7 g/mol

* For research use only. Not for human or veterinary use.

z2-Tocopherol - 493-35-6

Specification

Description Internal standard for tocopherols and tocotrienols
(±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC.

CAS No. 493-35-6
Molecular Formula C28H48O2
Molecular Weight 416.7 g/mol
IUPAC Name 2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3
Standard InChI Key WZVWUSABZGIQJZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C
Canonical SMILES CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C
Appearance Unit:50 mg/ml 1mlSolvent:hexanePurity:TLC 95% ; GC 98%; HPLC 98%Physical liquid
Melting Point -4°C

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